4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound with a unique structure that combines a pyrrole ring, a pyridine moiety, and a cyclohexylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring and the pyridine moiety. One common method involves the reaction of cyclohexanecarboxylic acid with 4-pyridinemethanol to form an intermediate, which is then reacted with a pyrrole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-pyridinylmethyl acetate: Shares the pyridine moiety but differs in the functional groups attached.
1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)-2H-isoquinolin-3-one: Similar in having a pyridine moiety but with a different core structure.
Uniqueness
4-(cyclohexylcarbonyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring, a pyridine moiety, and a cyclohexylcarbonyl group, which imparts distinct chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
4-(cyclohexanecarbonyl)-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(14-4-2-1-3-5-14)15-10-16(20-12-15)18(23)21-11-13-6-8-19-9-7-13/h6-10,12,14,20H,1-5,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULFNUHQRLIFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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